1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- 1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18902076
InChI: InChI=1S/C15H20O3/c1-11-4-3-5-12-9-13(17-2)6-7-15(12)18-14(8-11)10-16/h4,6-7,9,14,16H,3,5,8,10H2,1-2H3/b11-4-
SMILES:
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol

1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)-

CAS No.:

Cat. No.: VC18902076

Molecular Formula: C15H20O3

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

1-Benzoxonin-2-Methanol, 2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)- -

Specification

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
IUPAC Name [(4Z)-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-2-yl]methanol
Standard InChI InChI=1S/C15H20O3/c1-11-4-3-5-12-9-13(17-2)6-7-15(12)18-14(8-11)10-16/h4,6-7,9,14,16H,3,5,8,10H2,1-2H3/b11-4-
Standard InChI Key WUZUCCYVFIDOEH-WCIBSUBMSA-N
Isomeric SMILES C/C/1=C/CCC2=C(C=CC(=C2)OC)OC(C1)CO
Canonical SMILES CC1=CCCC2=C(C=CC(=C2)OC)OC(C1)CO

Introduction

Structural and Stereochemical Properties

Molecular Architecture

The compound’s core consists of a benzoxonin ring—a bicyclic system merging a benzene ring with an oxygen-containing heterocycle. The (4Z) designation specifies the stereochemistry of the double bond at position 4, enforcing a planar geometry that influences conjugation and reactivity. Key substituents include:

  • A methoxy group (-OCH₃) at position 9, enhancing electron density via resonance.

  • A methyl group (-CH₃) at position 4, sterically influencing ring conformation.

  • A hydroxymethyl group (-CH₂OH) at position 2, enabling hydrogen bonding and derivatization.

The isomeric SMILES notation (C/C/1=C/CCC2=C(C=CC(=C2)OC)OC(C1)CO) confirms the Z-configuration and spatial arrangement of substituents.

Table 1: Key Molecular Descriptors

PropertyValue/Descriptor
IUPAC Name[(4Z)-9-Methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-2-yl]methanol
Canonical SMILESCC1=CCCC2=C(C=CC(=C2)OC)OC(C1)CO
Molecular FormulaC₁₅H₂₀O₃
Molecular Weight248.32 g/mol
PubChem CID66557202

Synthesis and Reaction Pathways

Condensation-Based Synthesis

Benzoxonin derivatives are typically synthesized via acid-catalyzed condensation reactions between terpenoids and phenolic precursors. For example, carvone (a monoterpene) and olivetol (a phenolic compound) undergo cyclization to form benzoxonin scaffolds under controlled conditions . In the case of 1-Benzoxonin-2-Methanol, stereoselective reduction of intermediate ketones (e.g., 5,6-dihydro-7-hydroxy-2-isopropyl-5-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-4(3H)-one) using agents like lithium aluminum hydride (LiAlH₄) yields the hydroxymethyl group .

Stereochemical Interconversion

Base-mediated equilibration studies reveal partial interconversion between (4Z) and (4E) isomers under alkaline conditions. For instance, treating the (4Z)-ketone precursor with 10% KOH at 15°C results in ~15% isomerization to the (4E) form within 2.5 hours, though prolonged exposure leads to decomposition . This underscores the thermodynamic instability of the Z-configuration in protic environments.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of 1-Benzoxonin-2-Methanol exhibits characteristic absorptions for:

  • O-H stretch (~3350 cm⁻¹) from the hydroxymethyl group.

  • C-O-C asymmetric stretch (~1250 cm⁻¹) of the methoxy and ether linkages.

  • C=C stretch (~1650 cm⁻¹) of the conjugated diene system.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 248.32 (M⁺), with fragmentation patterns consistent with cleavage at the benzoxonin ring junctions and loss of the hydroxymethyl group (-31 Da).

Research Gaps and Future Directions

  • Pharmacological Profiling: No in vitro or in vivo studies have evaluated the compound’s receptor binding, toxicity, or metabolic stability.

  • Catalytic Applications: The role of 1-Benzoxonin-2-Methanol in asymmetric catalysis remains unexplored despite its chiral centers.

  • Thermodynamic Stability: Quantitative studies on the Z/E isomerization kinetics and equilibrium constants are needed to optimize synthetic yields.

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